molecular formula C11H11ClIN3 B1490186 4-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine CAS No. 2092562-35-9

4-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine

Cat. No. B1490186
CAS RN: 2092562-35-9
M. Wt: 347.58 g/mol
InChI Key: LZCMETYSBWGHBP-UHFFFAOYSA-N
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Description

4-(1-(2-Chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine, commonly referred to as 4-CEIP, is an organic compound with a diverse range of applications in the fields of chemistry, biochemistry, and pharmacology. 4-CEIP is a pyrazolopyridine derivative, which is a type of heterocyclic aromatic compound. Due to its unique structure, 4-CEIP has attracted considerable attention from researchers in recent years due to its potential applications in medicinal chemistry.

Scientific Research Applications

Synthesis of Piperidine Derivatives

4-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine: can be utilized in the synthesis of piperidine derivatives, which are crucial in medicinal chemistry. Piperidine structures are present in many pharmaceuticals and play a significant role in drug design due to their biological activity .

Development of ALK and ROS1 Dual Inhibitors

This compound may serve as a precursor in the design of dual inhibitors targeting the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are clinically relevant in the treatment of certain types of cancer .

Inhibitors of Liver Alcohol Dehydrogenase

The pyrazole moiety within the compound’s structure suggests potential use as an inhibitor of liver alcohol dehydrogenase, an enzyme involved in the metabolism of alcohols within the body .

Synthesis of Bioactive Spiropiperidines

The compound could be involved in the synthesis of spiropiperidines, a class of bioactive molecules that have shown promise in various pharmacological applications .

Cyclization Reactions

Due to its structural features, this compound may be used in cyclization reactions to create complex heterocyclic systems, which are often found in compounds with significant pharmacological properties .

Annulation Reactions

It may also be employed in annulation reactions, which are useful for constructing polycyclic structures that are common in natural products and drugs .

Multicomponent Reactions (MCRs)

The compound’s reactive sites make it a suitable candidate for multicomponent reactions, which are efficient methods for constructing diverse molecular frameworks in a single reaction vessel .

Synthesis of Pyridinium Salts

Finally, this compound could be used in the synthesis of pyridinium salts, which are important intermediates in organic synthesis and have a wide range of applications in research and pharmaceutical development .

properties

IUPAC Name

4-[1-(2-chloroethyl)-4-iodo-5-methylpyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClIN3/c1-8-10(13)11(15-16(8)7-4-12)9-2-5-14-6-3-9/h2-3,5-6H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCMETYSBWGHBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCl)C2=CC=NC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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